molecular formula C19H15F3N6O2 B10915922 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

Cat. No.: B10915922
M. Wt: 416.4 g/mol
InChI Key: VKMRZYGXFNSAGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropyl group, a dimethylpyrazolyl moiety, and a trifluoromethyl group, all contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as cyclopropyl derivatives and dimethylpyrazole compounds. These intermediates undergo cyclization and functional group transformations under controlled conditions, often involving catalysts and specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity help elucidate its role in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl derivatives: Compounds with cyclopropyl groups exhibit similar reactivity and structural features.

    Dimethylpyrazole compounds: These share the pyrazole ring system and can have comparable biological activities.

    Trifluoromethyl-substituted compounds: The presence of trifluoromethyl groups imparts unique chemical properties, making these compounds valuable in various applications.

Uniqueness

What sets 13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid apart is its intricate combination of functional groups and ring systems

Properties

Molecular Formula

C19H15F3N6O2

Molecular Weight

416.4 g/mol

IUPAC Name

13-cyclopropyl-4-(1,5-dimethylpyrazol-4-yl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid

InChI

InChI=1S/C19H15F3N6O2/c1-8-11(7-23-27(8)2)12-6-13(18(29)30)28-17(24-12)15-10(9-3-4-9)5-14(19(20,21)22)25-16(15)26-28/h5-7,9H,3-4H2,1-2H3,(H,29,30)

InChI Key

VKMRZYGXFNSAGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=C4C(=CC(=NC4=NN3C(=C2)C(=O)O)C(F)(F)F)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.